

initial in vitro characterization of Diprovocim

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Compound of Interest

Compound Name: *Diprovocim*

Cat. No.: *B607127*

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An in-depth technical guide on the initial in vitro characterization of **Diprovocim** for researchers, scientists, and drug development professionals.

Introduction

Diprovocim is a novel, synthetic small molecule that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3][4] Unlike canonical TLR1/TLR2 ligands, such as the triacylated lipopeptide Pam3CSK4, **Diprovocim** bears no structural resemblance to any known natural or synthetic TLR agonist.[1] It was identified from a chemical library designed to promote cell surface receptor dimerization. Extensive in vitro characterization has demonstrated its ability to potently activate innate immune signaling pathways, leading to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune system. This makes it a compound of significant interest for its potential as a vaccine adjuvant and immunotherapeutic agent.

Mechanism of Action: TLR1/TLR2 Agonist

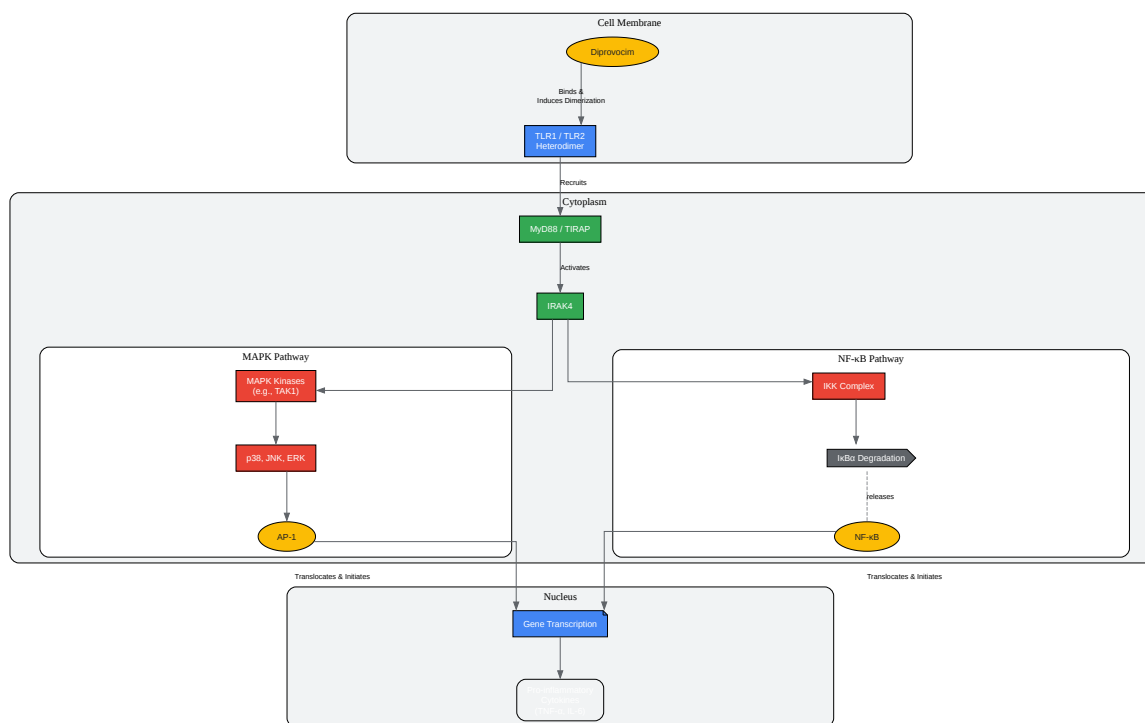
Diprovocim's primary mechanism of action is the induction of TLR1 and TLR2 heterodimerization on the cell surface. This binding event initiates a downstream intracellular signaling cascade that is characteristic of TLR1/TLR2 activation. Biophysical and structural studies have shown that **Diprovocim** induces the formation of TLR2/TLR1 heterodimers. This dimerization is the critical first step in assembling the signaling complex required for immune cell activation.

Signaling Pathway

Upon heterodimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter protein (TIRAP). This leads to the recruitment and activation of IL-1 receptor-associated kinase 4 (IRAK4), which subsequently activates downstream pathways.

The signaling cascade culminates in the activation of two major pathways:

- **NF-κB Pathway:** Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the nuclear factor kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.
- **MAPK Pathway:** **Diprovocim** also triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These kinases activate other transcription factors, such as AP-1, which work in concert with NF-κB to drive a robust inflammatory response.



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Caption: Diprovocim-induced TLR1/TLR2 signaling cascade.

Quantitative In Vitro Potency

Diprovocim and its analogs exhibit exceptional potency in activating both human and murine immune cells. The activity is typically quantified by measuring the dose-dependent production of cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) or Interleukin-6 (IL-6), after a specific incubation period. The half-maximal effective concentration (EC50) is used as a key metric for potency.

Table 1: Potency of Diprovocim in Human Cells

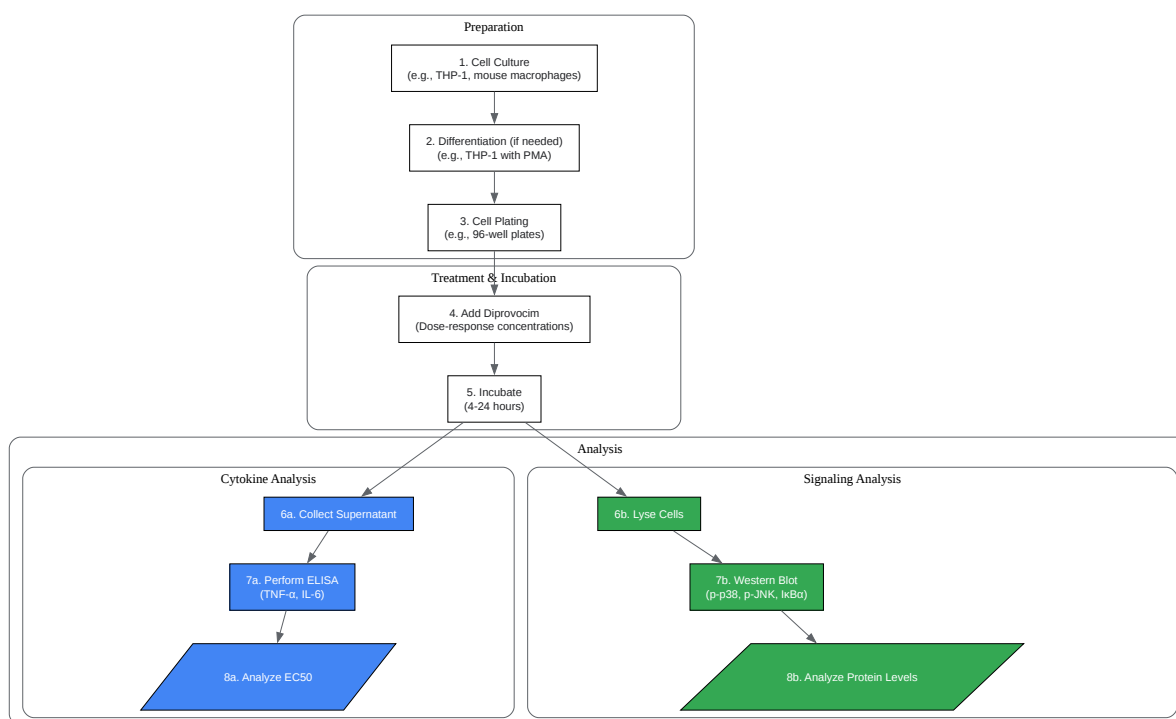
Cell Type	Cytokine Measured	EC50 (pM)	Reference
THP-1 (differentiated)	TNF- α	110	
Peripheral Blood Mononuclear Cells (PBMCs)	TNF- α	875	

Table 2: Potency of Diprovocim Analogs in Murine Cells

Compound	Cell Type	Cytokine Measured	EC50 (nM)	Reference
Diprovocim-1	Peritoneal Macrophages	TNF- α	1.3	
Diprovocim-1	Bone Marrow-Derived Dendritic Cells (BMDCs)	TNF- α	6.7	
Diprovocim-1	Bone Marrow-Derived Dendritic Cells (BMDCs)	IL-6	Not specified	
Diprovocim-X	Peritoneal Macrophages	TNF- α	Substantially improved vs. Diprovocim-1	

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial in vitro characterization of **Diprovocim**.



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Caption: General workflow for in vitro characterization of **Diprovocim**.

Cytokine Induction Assay

This assay quantifies the production of cytokines in response to **Diprovocim** treatment.

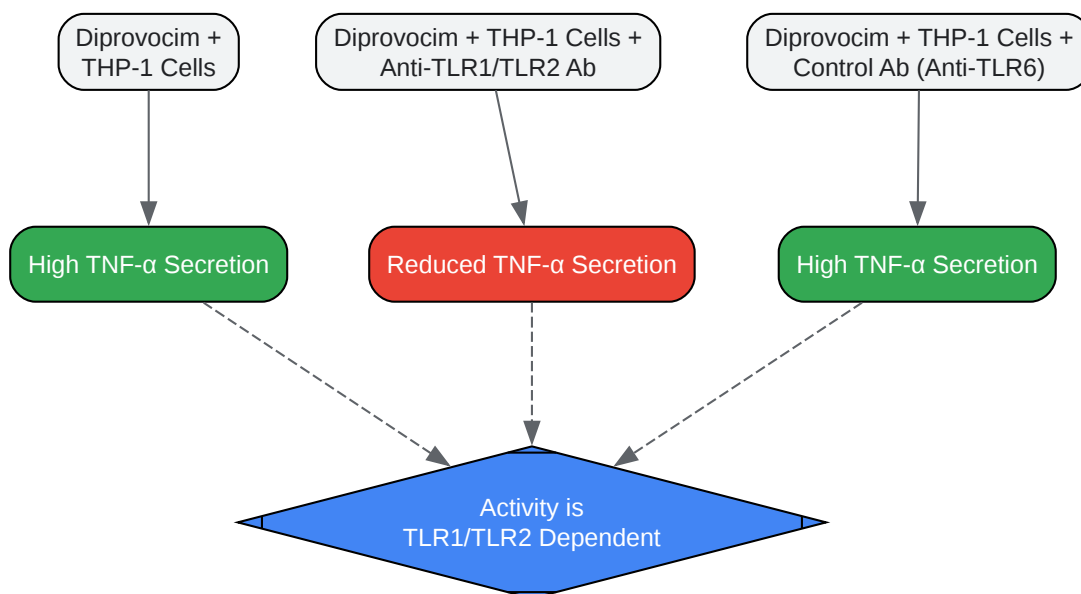
- Cell Culture:
 - Human THP-1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

- Mouse Peritoneal Macrophages: Harvest macrophages from mice 3-4 days after intraperitoneal injection of 3% thioglycolate broth. Plate cells in DMEM with 10% FBS.
- Treatment: Plate differentiated THP-1 cells or macrophages in 96-well plates. Replace the medium with fresh medium containing serial dilutions of **Diprovocim** (or vehicle control, e.g., 0.5% DMSO).
- Incubation: Incubate the plates for a specified period, typically 4 to 24 hours, at 37°C in a 5% CO2 incubator.
- Quantification:
 - Collect the cell culture supernatants.
 - Measure the concentration of TNF- α and/or IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
 - Calculate EC50 values by plotting the cytokine concentration against the logarithm of the **Diprovocim** concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

TLR Dependency Assay

This experiment confirms that **Diprovocim**'s activity is mediated specifically through TLR1 and TLR2.

- Cell Preparation: Plate differentiated THP-1 cells as described above.
- Pre-treatment with Antibodies: Pretreat the cells with neutralizing antibodies against human TLR1, TLR2, or a control receptor like TLR6 (e.g., at 20 μ g/mL) for 1 hour before adding the agonist.
- **Diprovocim** Stimulation: Add a fixed, effective concentration of **Diprovocim** (e.g., 5 nM of **Diprovocim-X**) to the antibody-treated wells.
- Analysis: Incubate for 4-24 hours, collect supernatants, and measure TNF- α concentration by ELISA. A significant reduction in TNF- α levels in the presence of anti-TLR1 or anti-TLR2 antibodies, but not the control antibody, confirms TLR1/TLR2 dependency.



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Caption: Logical workflow for confirming TLR1/TLR2 dependency.

Western Blot for Signaling Pathway Activation

This method is used to detect the activation of key proteins in the NF-κB and MAPK signaling pathways.

- **Cell Culture and Treatment:** Culture and differentiate THP-1 cells or mouse macrophages in larger format plates (e.g., 6-well plates). Starve the cells in low-serum media for a few hours before treatment.
- **Stimulation:** Treat cells with an effective concentration of **Diprovocim** for various short time points (e.g., 0, 15, 30, 60 minutes).

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of IKK α / β , p38, JNK, ERK, or for total I κ B α . Use an antibody for a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.
 - Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the phosphorylation of signaling proteins or a decrease in total I κ B α over time indicates pathway activation.

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